

Application Notes and Protocols for Assessing the Anticonvulsant Effects of CGS 19755

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Compound of Interest

Compound Name: CGS25155

Cat. No.: B1668548

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Introduction to CGS 19755

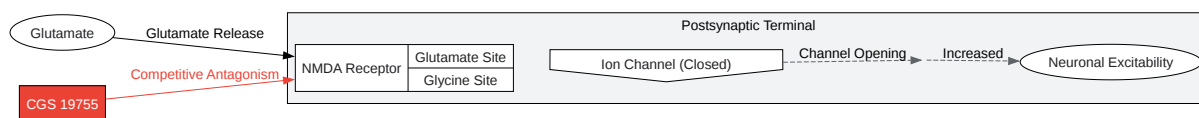
CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.^{[1][2]} By binding to the glutamate recognition site on the NMDA receptor complex, CGS 19755 inhibits the influx of calcium ions that mediate excitotoxicity and neuronal hyperexcitability, which are implicated in the pathophysiology of seizures. Its mechanism of action makes it a subject of interest for the development of novel anticonvulsant therapies.^{[1][2]} Preclinical studies have demonstrated its efficacy in various animal models of epilepsy, highlighting its potential as a therapeutic agent for seizure disorders.

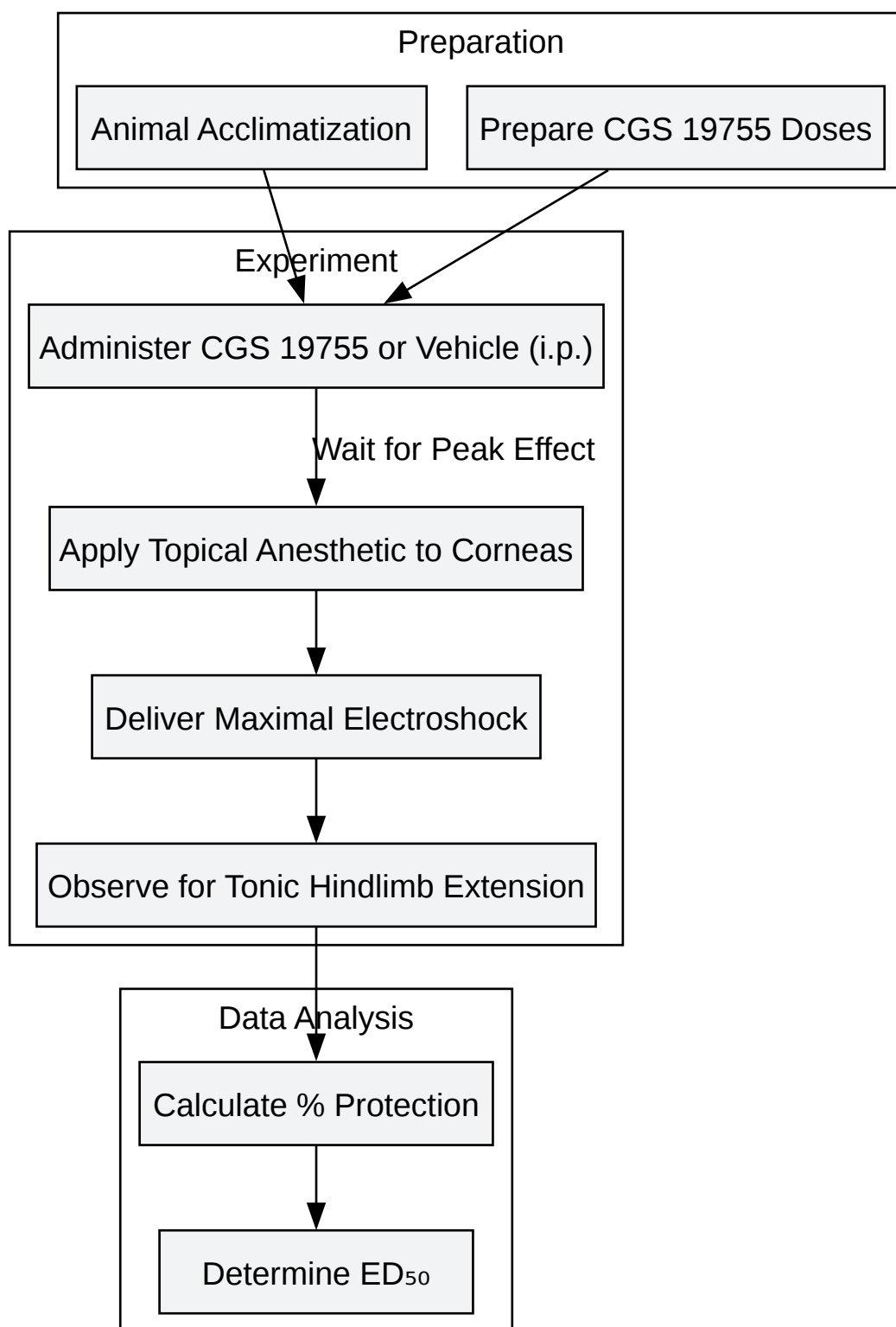
Mechanism of Action: NMDA Receptor Antagonism

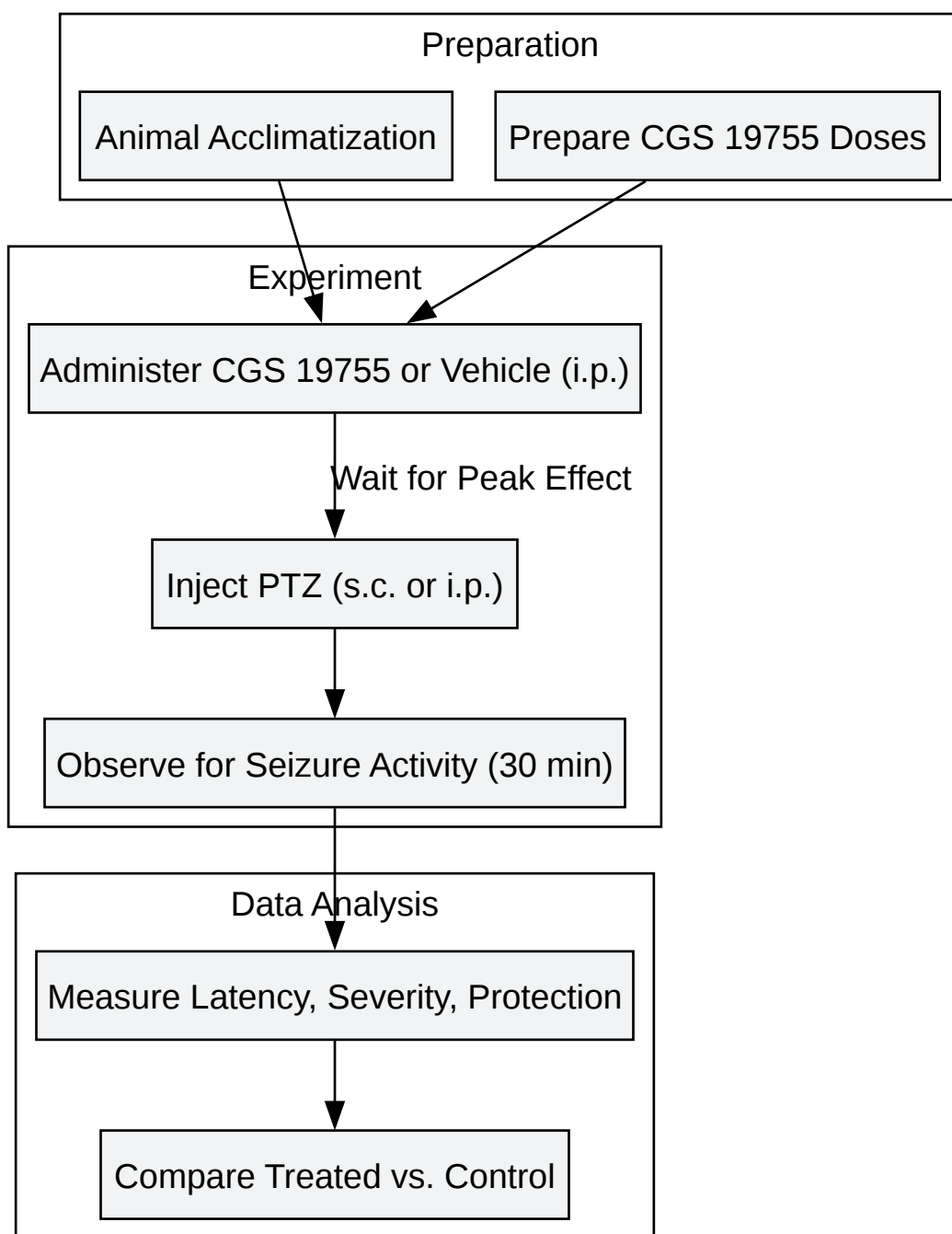
The excitatory neurotransmitter glutamate plays a crucial role in the initiation and spread of seizure activity. Glutamate activates several types of receptors, including the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist such as glycine or D-serine, allows the influx of Ca^{2+} into the neuron. This calcium influx is a critical component of synaptic plasticity but excessive activation can lead to neuronal damage and hyperexcitability, contributing to seizures.

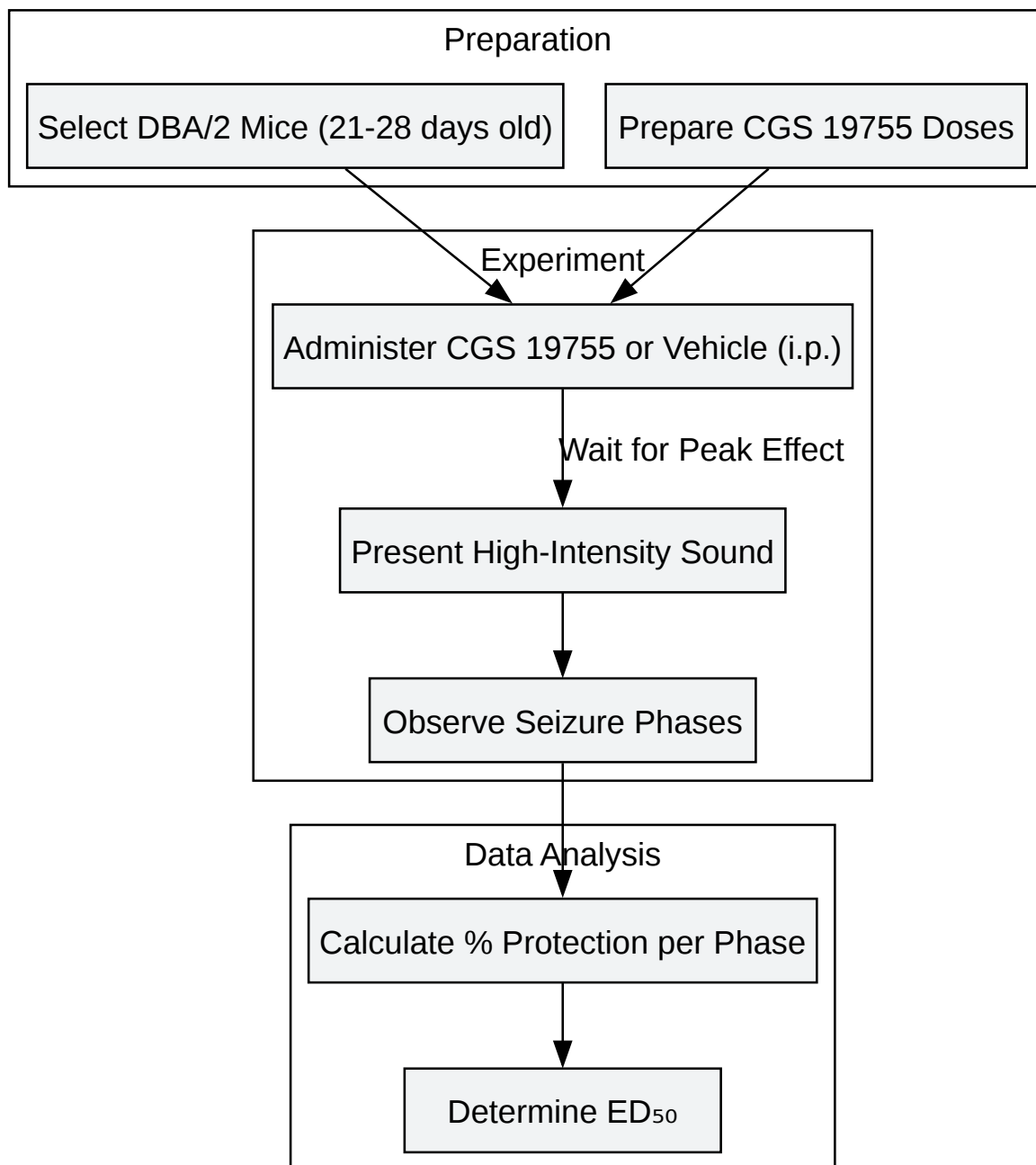
CGS 19755 acts as a competitive antagonist at the NMDA receptor, meaning it competes with glutamate for the same binding site. By occupying this site, CGS 19755 prevents the receptor

from being activated, thereby blocking the influx of calcium and reducing neuronal excitability. This targeted action on the glutamatergic system is the basis for its anticonvulsant properties.









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References

- 1. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of Pentylene-tetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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